Imidazo[1,2-a]pyridin-6-ylmethanol hydrochloride
Overview
Description
Imidazo[1,2-a]pyridin-6-ylmethanol is a unique chemical compound with the empirical formula C8H8N2O . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .
Synthesis Analysis
The synthesis of Imidazo[1,2-a]pyridin-6-ylmethanol has been a subject of intense research. It can be synthesized from easily available chemicals, employing different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Molecular Structure Analysis
The molecular weight of Imidazo[1,2-a]pyridin-6-ylmethanol is 148.16 . The SMILES string representation is OCc1ccc2nccn2c1 . The InChI key is IEOADZOTWIMSMC-UHFFFAOYSA-N .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines, including Imidazo[1,2-a]pyridin-6-ylmethanol, are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Physical and Chemical Properties Analysis
Imidazo[1,2-a]pyridin-6-ylmethanol is a solid . It has a non-combustible solid storage class code . The flash point is not applicable .Scientific Research Applications
Chemistry and Biological Applications
Imidazo[1,2-a]pyridine and its derivatives have been extensively studied for their pharmacological potential and biological activities. The scaffold of imidazo[1,2-a]pyridine is known for its versatility in medicinal chemistry, providing a platform for the development of molecules with a wide range of biological activities. Research highlights the role of these compounds in the design and synthesis of kinase inhibitors, such as ponatinib, which has spurred further exploration of imidazo[1,2-b]pyridazine-containing derivatives for therapeutic applications (Garrido et al., 2021).
Synthetic Applications and Secondary Uses
The synthesis and transformation of imidazo[1,2-a]pyridine derivatives have been a subject of interest, reflecting their importance in creating biologically active compounds and materials with potential secondary applications, such as corrosion inhibition. This area of research offers insights into the adaptability and functionalization of the imidazo[1,2-a]pyridine scaffold for various scientific purposes (Kobak & Akkurt, 2022).
Potential in Organic Synthesis and Catalysis
The exploration of heterocyclic N-oxide derivatives, including those synthesized from imidazo[1,2-a]pyridine, highlights their potential in organic synthesis, catalysis, and drug applications. These compounds are valued for their versatility as synthetic intermediates and their biological significance, offering insights into the development of novel chemistry and medicinal applications (Li et al., 2019).
Safety and Hazards
Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final . The product is sold “as-is” and Sigma-Aldrich makes no representation or warranty whatsoever with respect to this product .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridin-6-ylmethanol hydrochloride is a derivative of the imidazopyridine class of compounds . Imidazopyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . .
Mode of Action
Imidazopyridines are known to interact with various targets, leading to a wide range of biological effects .
Biochemical Pathways
Imidazopyridines are known to influence a variety of biochemical pathways due to their interaction with multiple targets .
Result of Action
Some imidazopyridine derivatives have shown submicromolar inhibitory activity against various tumor cell lines .
Biochemical Analysis
Biochemical Properties
It is known that imidazo[1,2-a]pyridines, a class of compounds to which this compound belongs, have a wide range of applications in medicinal chemistry .
Cellular Effects
Some imidazo[1,2-a]pyridines have shown inhibitory activity against various tumor cell lines .
Molecular Mechanism
Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .
Metabolic Pathways
Imidazo[1,2-a]pyridines are known to be involved in various branches of chemistry .
Properties
IUPAC Name |
imidazo[1,2-a]pyridin-6-ylmethanol;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O.ClH/c11-6-7-1-2-8-9-3-4-10(8)5-7;/h1-5,11H,6H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMAAYSMVYXIDTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2C=C1CO.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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